Dihydroxy-1,2,4-triazine-6-carboxamide

Description

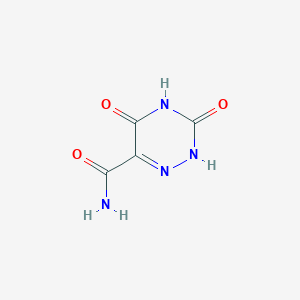

Dihydroxy-1,2,4-triazine-6-carboxamide is a derivative of the 1,2,4-triazine scaffold, a heterocyclic system known for its pharmacological versatility. The compound features a carboxamide group at position 6 and hydroxyl groups at positions 3 and 5 (or tautomerically, 3,5-dioxo groups in the keto form) . This structural motif is critical for interactions with biological targets, particularly kinases, due to its ability to form hydrogen bonds and participate in π-π stacking. The compound’s synthesis typically involves condensation reactions or functionalization of preformed triazine cores, as highlighted in eco-friendly methodologies for triazine derivatives .

Properties

Molecular Formula |

C4H4N4O3 |

|---|---|

Molecular Weight |

156.10 g/mol |

IUPAC Name |

3,5-dioxo-2H-1,2,4-triazine-6-carboxamide |

InChI |

InChI=1S/C4H4N4O3/c5-2(9)1-3(10)6-4(11)8-7-1/h(H2,5,9)(H2,6,8,10,11) |

InChI Key |

CBMHAOUAWFJPHF-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNC(=O)NC1=O)C(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Dihydroxy-1,2,4-triazine-6-carboxamide features a triazine ring with hydroxyl and carboxamide functional groups. These functional groups enhance its reactivity and interaction with biological targets, making it a versatile compound for various applications .

Chemistry

- Reagent in Organic Synthesis : this compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactivity .

- Chemical Intermediate : It acts as an intermediate in the synthesis of other chemical compounds, facilitating the development of new materials and chemicals .

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism often involves disrupting microbial cell wall synthesis or interfering with essential metabolic pathways .

- Anticancer Potential : Studies have shown that derivatives of 1,2,4-triazines exhibit significant cytotoxic effects against cancer cell lines. For instance, certain derivatives have demonstrated IC50 values in the nanomolar range against breast cancer (MCF-7) and cervical cancer (HeLa) cells .

- Syk Kinase Inhibition : this compound has been identified as a Syk (spleen tyrosine kinase) inhibitor. This inhibition can lead to reduced cell proliferation and increased apoptosis in B-cell lymphoma models .

Medicine

- Therapeutic Applications : Ongoing research explores the potential of this compound as a therapeutic agent for various diseases. Its ability to inhibit specific enzymes involved in DNA replication and protein synthesis positions it as a candidate for drug development .

Industrial Applications

- Material Development : The compound is used in producing organic photosensitive materials and stabilizers in industrial processes. Its unique chemical properties make it suitable for developing new polymers and coatings .

Cytotoxicity Studies

A study on triazine derivatives revealed potent cytotoxicity against human cancer cell lines such as MCF-7 and HCT116. The IC50 values ranged from 0.026 µM to 0.127 µM depending on the specific derivative tested .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins such as Syk kinase. These studies indicate that the compound effectively occupies the ATP-binding site of Syk, thereby inhibiting its activity .

In Vivo Efficacy

In vivo studies using mouse models have shown that compounds similar to this compound can significantly inhibit tumor growth without causing substantial toxicity to normal cells. Such findings highlight the therapeutic potential of these compounds in cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Influence on Kinase Selectivity: The 3,5-dioxo (or dihydroxy) configuration in Dihydroxy-1,2,4-triazine-6-carboxamide is structurally analogous to Compound 26a, a potent c-Met inhibitor (IC50 = 0.016 μM) . The 4-methyl group in 26a enhances hydrophobic interactions, contributing to its efficacy. In contrast, the Syk inhibitor (4RX7) features bulky amino and triazolyl substituents at positions 3 and 5, enabling selective Syk kinase binding .

Thioxo vs. However, its biological data remain undisclosed.

Carboxamide Position :

- All analogs retain the 6-carboxamide group, which is critical for anchoring interactions in kinase ATP-binding pockets.

Pharmacological Potential and Limitations

- c-Met Inhibition: Compound 26a’s nanomolar potency and cytotoxicity across multiple cancer lines highlight the therapeutic promise of 3,5-dioxo derivatives .

- Syk Inhibition : The 4RX7 complex demonstrates structural adaptability for targeting Syk, a kinase implicated in autoimmune diseases .

- Unmet Potential of Dihydroxy Variant: While the dihydroxy/dioxo scaffold shows versatility, its exact pharmacological profile remains underexplored compared to methylated or amino-substituted analogs.

Preparation Methods

Cyclocondensation of Cyanoacetylcyanamide with Arylhydrazines

A robust method for constructing 1,2,4-triazine rings involves the cyclocondensation of cyanoacetylcyanamide (2 ) with arylhydrazines. This approach, adapted from the synthesis of 1-aryl-6-azaisocytosines, can be modified to introduce carboxamide functionality:

-

Diazotization and Coupling :

-

Cyclization :

-

Heating 3 in ethanol-water under reflux induces cyclization to form 2-aryl-3-imino-5-oxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitriles (4 ).

-

Critical Step : Hydrolysis of the nitrile group in 4 to carboxamide requires controlled conditions. Partial hydrolysis using hydrogen peroxide in a basic medium (e.g., NaOH) at 50–60°C converts the nitrile to carboxamide without over-hydrolysis to the carboxylic acid.

-

Reaction Conditions :

Functionalization of Preformed Triazine Carboxylic Acids

Dihydroxy-1,2,4-triazine-6-carboxylic acid (I , CAS 13924-15-7) serves as a key precursor. Conversion to the carboxamide involves two steps:

-

Activation of the Carboxylic Acid :

-

Amidation :

Example Protocol :

-

I (1.0 g, 6.37 mmol) is dissolved in SOCl₂ (10 mL) and refluxed for 3 hours. Excess SOCl₂ is evaporated, and the residue is cooled to 0°C. NH₃ gas is bubbled into the solution for 1 hour. The precipitate is filtered and recrystallized from ethanol.

Yield : 65–80% (over two steps)

Purity : ≥95% (HPLC)

Modern Catalytic Approaches

Acidic Ionic Liquid-Mediated Synthesis

Adapting the method from patent CN102250026A, acidic ionic liquids (e.g., [HSO₃-BMIM][HSO₄]) serve as dual solvents and catalysts for one-pot triazine formation:

-

Reaction Setup :

-

Resorcinol (1.2 eq), cyanuric chloride (1 eq), and carboxamide precursor (e.g., cyanoacetamide) are combined in the ionic liquid.

-

-

Cyclocondensation :

-

Heating at 110°C for 10–12 hours facilitates triazine ring formation and in situ amidation.

-

Advantages :

-

Yield : 85–90%

-

Purity : ≥99.5% (HPLC)

-

Reusability : Ionic liquid is recovered and reused ≥5 times without loss of activity.

Comparative Analysis of Methods

Optimization and Troubleshooting

Challenges in Nitrile Hydrolysis

-

Over-Hydrolysis : Prolonged exposure to basic conditions converts carboxamide to carboxylic acid. Mitigation: Use dilute NaOH (0.1–0.5 M) and monitor reaction progress via TLC.

-

Byproduct Formation : Partial hydrolysis may yield imino intermediates. Solution: Acidic workup (pH 3–4) precipitates pure carboxamide.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dihydroxy-1,2,4-triazine-6-carboxamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of urea derivatives with nitriles or amidines under acidic or basic conditions. Purity optimization requires strict control of reaction stoichiometry, temperature, and pH. Post-synthesis purification via reversed-phase HPLC (as used for related triazine-carboxamide impurities in Diclazuril studies) ensures high purity. Recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) can further reduce byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy for identifying hydroxyl (-OH) and carboxamide (-CONH2) functional groups .

- ¹H/¹³C NMR to resolve aromatic protons and triazine ring carbons.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (if crystalline) for absolute stereochemical determination, as demonstrated in structurally complex carboxamide derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation and skin contact, as carboxamide derivatives may cause irritation (similar to diphenylcarbazone handling guidelines). Waste must be segregated and disposed via certified hazardous waste services, as outlined in safety protocols for related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions may arise from variable assay conditions or impurity profiles. Strategies include:

- Standardized bioassays (e.g., fixed pH, temperature, and cell lines).

- Comparative impurity profiling using HPLC to rule out interference from byproducts (e.g., Diclazuril impurity analysis) .

- Dose-response studies to establish reproducible EC50/IC50 values.

Q. What experimental strategies are employed to study the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–9) at 37°C. Monitor degradation via:

- LC-MS to identify hydrolysis products (e.g., cleavage of triazine rings or carboxamide groups).

- Kinetic modeling to calculate half-life (t½). Adjust functional groups (e.g., methyl substituents) to enhance stability, as seen in related triazolo-thiadiazine derivatives .

Q. How can computational modeling predict the interaction between this compound and its biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to target enzymes (e.g., dihydrofolate reductase). Validate predictions with:

- Molecular dynamics (MD) simulations to assess binding stability over time.

- Free-energy perturbation (FEP) calculations to quantify affinity changes upon structural modifications .

Q. What methodologies are used to analyze degradation products of this compound under oxidative stress?

- Methodological Answer : Expose the compound to H2O2 or UV light. Analyze oxidative byproducts via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.